4-Methoxy-2-nitrophenol

説明

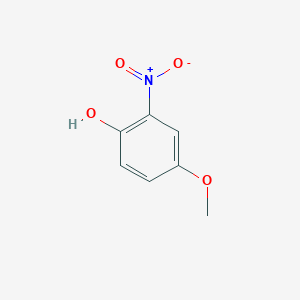

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUGOACXDPDUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166133 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-70-3 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-2-nitrophenol: A Comprehensive Technical Guide

CAS Number: 1568-70-3

This technical guide provides an in-depth overview of 4-Methoxy-2-nitrophenol, a versatile chemical compound with significant applications in pharmaceutical synthesis, biochemical research, and as an intermediate in the production of dyes and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, purification, analytical characterization, and its role in biological signaling pathways.

Physicochemical Properties

This compound, also known as 4-hydroxy-3-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₄.[1][2] It typically appears as an orange to brownish-orange powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1568-70-3 | [2][3] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | Orange to brownish-orange powder | [1] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | ~289.1 °C at 760 mmHg | |

| Solubility | Soluble in methanol | [3] |

| InChI Key | YBUGOACXDPDUIR-UHFFFAOYSA-N |

Synthesis and Purification

The primary synthetic route to this compound involves the nitration of 4-methoxyphenol (B1676288). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, ortho to the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the nitration of 4-methoxyphenol.

Materials:

-

4-Methoxyphenol

-

Nitric acid (70%)

-

Sulfuric acid (concentrated)

-

Glacial acetic acid

-

Deionized water

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

Neutralize the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For phenolic compounds like this compound, alcohols such as ethanol (B145695) or isopropanol (B130326) are often suitable solvents.[4] A mixture of solvents, such as heptane/ethyl acetate (B1210297) or methanol/water, can also be effective.[5]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable solvent mixture)

-

Deionized water (if using a mixed solvent system)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals in a vacuum oven.

Caption: General workflow for purification by recrystallization.

Analytical Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The methoxy group typically appears as a singlet around 3.8-4.0 ppm.[6] The aromatic protons will exhibit splitting patterns dependent on their substitution on the ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon of the methoxy group is typically found in the 55-60 ppm region.

Experimental Protocol: NMR Spectroscopic Analysis

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent (0.5-0.7 mL) in an NMR tube.

-

Add a small drop of TMS as an internal standard.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to obtain chemical shifts (δ), integration values, and coupling constants (J).

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:

-

O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

NO₂ stretch (asymmetric and symmetric): Strong peaks around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O stretch (ether and phenol): Peaks in the 1000-1300 cm⁻¹ region.

Biological Significance and Applications in Drug Development

This compound and its derivatives are of interest in drug development and biochemical research due to their potential to interact with biological systems.[1]

Role in Signaling Pathways

While direct studies on this compound's effect on signaling pathways are limited, research on structurally related compounds provides valuable insights. For instance, 4-Methoxy-TEMPO, a related methoxy-substituted compound, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8] Conversely, another related molecule, 2-methoxy-4-vinylphenol (B128420), has demonstrated anti-inflammatory effects by suppressing the MAPK pathway.[9]

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The potential for methoxyphenol derivatives to modulate this pathway makes them interesting candidates for further investigation in drug discovery.

Caption: Simplified overview of the MAPK signaling pathway and potential modulation by 4-methoxy-phenol derivatives.

Use in Enzyme Inhibition Assays

Nitrophenols are widely used as chromogenic substrates in enzyme assays. For example, p-nitrophenyl phosphate (B84403) (pNPP) is a common substrate for phosphatases. The enzymatic cleavage of the phosphate group releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically. This principle allows for the screening of potential enzyme inhibitors. While this compound itself is not a standard substrate, its structural similarity to nitrophenols suggests its potential use in the design of novel enzyme inhibitors or as a scaffold for developing new assay reagents.

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its functional groups—hydroxyl, methoxy, and nitro—provide multiple reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties and established synthetic and analytical methodologies. Its structural features and the biological activities of related compounds, particularly in the context of the MAPK signaling pathway, highlight its potential for further exploration in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering essential data and protocols to facilitate their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1568-70-3 | BAA56870 | Biosynth [biosynth.com]

- 3. This compound | 1568-70-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. acdlabs.com [acdlabs.com]

- 7. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrophenol, also known as 4-hydroxy-3-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₄.[1] It serves as a versatile intermediate in various chemical syntheses, including the production of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Its utility in pharmaceutical development lies in its role as a building block for more complex molecules.[1] A thorough understanding of its physical properties is crucial for its effective application in research and development, particularly in drug design and formulation where properties like solubility and pKa are of paramount importance. This guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

A summary of the essential physical properties of this compound is presented in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.14 g/mol | [1][2] |

| CAS Number | 1568-70-3 | [1] |

| Appearance | Orange to brownish-orange or light yellow to brown powder/crystal | [1] |

| Melting Point | 76-82 °C (lit.) | [1][2] |

| Boiling Point | 298.4 °C (rough estimate) | [3] |

| Solubility | Soluble in methanol (B129727) | |

| pKa | 7.33 ± 0.14 (Predicted) | [3] |

| Density | 1.3375 g/cm³ (estimate) | [3] |

| Vapor Pressure | 0.00129 mmHg at 25°C | |

| Refractive Index | 1.5830 (rough estimate) | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used. The capillary tube is attached to a thermometer or placed in the designated slot of the digital apparatus.

-

Heating: The heating bath (typically oil or a metal block) is heated gradually. The rate of heating should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound is critical for its purification, formulation, and biological applications.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol (B145695), methanol, acetone, dichloromethane, hexane) should be chosen for the test.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and can be qualitatively described as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: Some of the solid dissolves.

-

Insoluble: The solid does not dissolve.

-

-

Quantitative Measurement: For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy after creating a calibration curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound like this compound, the pKa of the hydroxyl group is a crucial parameter in understanding its behavior in different pH environments, which is particularly important in drug development.

Methodology (Spectrophotometric Method):

-

Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated (phenol) and deprotonated (phenolate) forms.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a water-acetonitrile mixture).

-

Buffer Solutions: A series of buffer solutions with known pH values are prepared.

-

Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the phenol (B47542) and phenolate (B1203915) forms have significantly different absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Spectral Analysis

Spectroscopic techniques provide valuable information about the molecular structure of a compound.

a) UV-Visible (UV-Vis) Spectroscopy:

-

Principle: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

-

Methodology: A dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared. The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

b) Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.

-

Methodology: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. The FTIR spectrum is then recorded.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by observing the behavior of atomic nuclei in a magnetic field.

-

Methodology: A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, and the spectrum is acquired.

Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the physical characterization of this compound.

Caption: Workflow for the physical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in chemical synthesis and drug development. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. A systematic approach to physical characterization, as depicted in the workflow diagram, is essential for ensuring the quality and suitability of this compound for its intended applications.

References

An In-depth Technical Guide to 4-Methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrophenol, also known as 4-hydroxy-3-nitroanisole, is an organic aromatic compound with the chemical formula C₇H₇NO₄. It is a substituted phenol (B47542) carrying both a methoxy (B1213986) and a nitro group on the benzene (B151609) ring. This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical, agrochemical, and dye industries.[1] Its chemical structure, featuring electron-withdrawing (nitro group) and electron-donating (methoxy and hydroxyl groups) substituents, imparts unique reactivity and makes it a subject of interest in biochemical research and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and known applications.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brownish-orange powder or crystalline solid.[2][3] It is soluble in methanol (B129727) and other organic solvents such as ethanol (B145695), acetone, and chloroform, but has limited solubility in water.[2][4][5] The presence of the phenolic hydroxyl group allows it to exhibit weak acidity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1568-70-3 | [6] |

| Molecular Formula | C₇H₇NO₄ | [6][7] |

| Molecular Weight | 169.13 g/mol | [4][6] |

| Melting Point | 78-80 °C | [4][6] |

| Boiling Point | 298.4°C (estimate) | [2][4] |

| Density | 1.3375 g/cm³ (estimate) | [2][4] |

| Appearance | Light yellow to Brown powder/crystal | [2][3] |

| pKa | 7.33 ± 0.14 (Predicted) | [2][4] |

| Solubility | Soluble in methanol | [2][4] |

| InChI Key | YBUGOACXDPDUIR-UHFFFAOYSA-N | [6] |

| SMILES | COC1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | [6] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the nitration of 4-methoxyphenol (B1676288) (hydroquinone monomethyl ether). The directing effects of the hydroxyl and methoxy groups, which are both ortho-, para-directing, must be carefully considered to achieve the desired 2-nitro substitution.

Experimental Protocol: Synthesis via Nitration of a Phenolic Precursor

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of a suitable precursor, like a methoxyphenyl derivative, can be protected, for example, by forming an oxalate (B1200264) ester. This is done to control the regioselectivity of the subsequent nitration step.

-

Nitration: The protected compound is then subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to prevent side reactions.

-

Hydrolysis (Deprotection): Following the nitration, the protecting group is removed by hydrolysis under acidic or basic conditions to yield the final this compound product.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.[8]

Logical Workflow for Synthesis

Reactivity: A Precursor for Aminophenols

This compound is a valuable starting material for the synthesis of 2-amino-4-methoxyphenol (B1270069). The nitro group can be readily reduced to an amino group via catalytic hydrogenation.

Experimental Protocol: Reduction of this compound

This protocol details the synthesis of 2-amino-4-methoxyphenol from this compound.[9]

-

Suspension: Suspend 20 g of this compound in 350 ml of ethanol in a suitable reaction vessel.

-

Catalyst Addition: Add 550 mg of 5% palladium on carbon (Pd/C) catalyst to the suspension.

-

Hydrogenation: Subject the mixture to hydrogenation at a temperature of 20-30°C under atmospheric pressure. Monitor the reaction until completion.

-

Work-up: After the reaction is complete, remove the catalyst by filtration.

-

Isolation: Remove the solvent by distillation under reduced pressure.

-

Purification: Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol. The reported yield for this reaction is 93%.[9]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, and a hydroxyl proton singlet are expected. The exact chemical shifts depend on the solvent used. | [10] |

| ¹³C NMR | Resonances for seven distinct carbon atoms: four aromatic CH, two quaternary aromatic carbons (one attached to OH/NO₂, one to OCH₃), and one methoxy carbon. | [11][12] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and methyl), N=O stretching (nitro group), C=C stretching (aromatic ring), and C-O stretching (methoxy group). | [13][14] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (169.13). Fragmentation patterns would involve the loss of NO₂, OCH₃, and other functional groups. | [15] |

Analytical Workflow for Characterization

Biological Activity and Applications

This compound is utilized in several research and industrial fields. Its primary role is as an intermediate in organic synthesis.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for creating more complex active pharmaceutical ingredients and pesticides.[1] There is some indication that the compound itself may have potential applications in treating obesity and diabetes, though this requires further investigation.[4]

-

Dye and Pigment Industry: The chromophoric nitro group and the auxochromic hydroxyl and methoxy groups make it a useful precursor in the synthesis of dyes.[1]

-

Analytical and Biochemical Research: The compound is used as a reagent in certain analytical methods and in studies of enzyme activities and metabolic pathways.[1]

-

Material Science: It has applications in the development of specialized coatings and polymers.[1]

Currently, there is no specific, well-documented information available regarding the direct interaction of this compound with cellular signaling pathways or a detailed mechanism of action for its potential therapeutic effects. Research in this area is ongoing.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[2][6]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A dust mask (type N95 or equivalent) is recommended.[6]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2][4]

Conclusion

This compound is a valuable chemical compound with a well-defined set of physical and chemical properties. Its utility as a synthetic intermediate is established, particularly in the creation of dyes, pharmaceuticals, and agrochemicals. While its own biological activities are an area of emerging interest, further research is required to elucidate any specific mechanisms of action or involvement in cellular signaling pathways. The synthetic routes and analytical characterization methods are well-understood, making it an accessible compound for researchers in various fields of chemistry and drug development. Adherence to proper safety protocols is essential when handling this compound due to its irritant nature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 1568-70-3 [chemicalbook.com]

- 4. This compound | 1568-70-3 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-メトキシ-2-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1568-70-3 | BAA56870 | Biosynth [biosynth.com]

- 8. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound(1568-70-3) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(1568-70-3) IR Spectrum [m.chemicalbook.com]

- 14. Phenol, 4-methoxy-2-nitro- [webbook.nist.gov]

- 15. This compound(1568-70-3) MS spectrum [chemicalbook.com]

Navigating the Solubility Landscape of 4-Methoxy-2-nitrophenol: A Technical Guide

For Immediate Release

Understanding the Solubility Profile

4-Methoxy-2-nitrophenol, a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals, is qualitatively described as being soluble in methanol, exhibiting "almost transparency"[1]. Generally, nitrophenols are known to be soluble in a variety of organic solvents, including ethanol, ether, acetone, and benzene[2][3][4][5]. The molecular structure of this compound, featuring both a polar hydroxyl and a nitro group, alongside a less polar methoxy (B1213986) group and benzene (B151609) ring, suggests a nuanced solubility profile that will vary across different organic solvents based on their polarity and hydrogen bonding capabilities.

To facilitate precise and comparable data, this guide provides a template for the systematic recording of experimentally determined solubility values.

Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Chloroform | ||||

| Toluene | ||||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is foundational to successful research and development. Below are detailed methodologies for determining the solubility of this compound.

Static Equilibrium Method (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility[6].

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatic water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the undissolved solid, either centrifuge the sample and collect the clear supernatant or filter the sample using a syringe filter compatible with the solvent.

-

Dilute the clear, saturated solution with the same solvent as necessary to bring the concentration within the analytical range of the chosen measurement technique.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L, mole fraction).

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile[7][8].

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Same as the Static Equilibrium Method, plus:

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Static Equilibrium Method (steps 1-6).

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the solute is the final mass of the dish and solute minus the initial mass of the empty dish.

-

Calculate the solubility based on the mass of the solute and the initial volume of the saturated solution.

Visualizing the Experimental Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocols.

Caption: Workflow for Static Equilibrium Solubility Determination.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a robust framework for researchers and scientists to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation templates, drug development professionals can generate the precise and reliable solubility data necessary for formulation, process development, and regulatory submissions. The included workflow diagrams offer a clear visual aid for the experimental procedures, ensuring a comprehensive understanding of the methodologies.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Hydroxy-3-nitroanisole. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally analogous molecules to predict the characteristic spectral features. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided to guide researchers in their laboratory work.

Chemical Structure and Properties

-

IUPAC Name: 4-Methoxy-2-nitrophenol

-

Molecular Formula: C₇H₇NO₄

-

Molecular Weight: 169.13 g/mol

-

Predicted Appearance: Yellowish crystalline solid.

-

Safety Considerations: As with related nitroaromatic and phenolic compounds, 4-Hydroxy-3-nitroanisole should be handled with care in a well-ventilated laboratory, avoiding inhalation, ingestion, and skin contact.[1][2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Hydroxy-3-nitroanisole based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s (broad) | 1H | -OH |

| ~7.8 | d | 1H | H-2 |

| ~7.2 | dd | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

Predicted Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-4 |

| ~140 | C-1 |

| ~138 | C-3 |

| ~125 | C-5 |

| ~118 | C-6 |

| ~115 | C-2 |

| ~56 | -OCH₃ |

Predicted Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1585 | Strong | Aromatic C=C stretch |

| 1530 - 1500 | Strong | Asymmetric N-O stretch (nitro group) |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1350 - 1335 | Strong | Symmetric N-O stretch (nitro group) |

| 1250 - 1000 | Strong | C-O stretch (aryl ether and phenol) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Predicted Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular ion) |

| 154 | Medium | [M - CH₃]⁺ |

| 139 | Medium | [M - NO]⁺ |

| 123 | High | [M - NO₂]⁺ |

| 111 | Medium | [M - CO - CH₃]⁺ |

| 95 | High | [M - NO₂ - CO]⁺ |

Ionization Method: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Solvent | Assignment |

| ~280-290 | Methanol (B129727) | π → π* transition |

| ~350-370 | Methanol | n → π* transition |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the ¹H and ¹³C chemical environments of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid 4-Hydroxy-3-nitroanisole sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

3.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the GC-MS system.

-

-

Data Acquisition:

-

The sample is vaporized and ionized in the EI source (typically at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

3.4. UV-Vis Spectroscopy

-

Objective: To investigate the electronic transitions within the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of 4-Hydroxy-3-nitroanisole in a suitable UV-grade solvent (e.g., methanol or ethanol) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M.

-

Use the same solvent as a reference in the second cuvette.

-

-

Data Acquisition:

-

Scan the sample over a wavelength range of 200-600 nm.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

Logical Workflow and Visualization

The following diagram illustrates a logical workflow for the synthesis and characterization of 4-Hydroxy-3-nitroanisole.

This guide provides a foundational understanding of the expected spectroscopic properties of 4-Hydroxy-3-nitroanisole and the methodologies to obtain them. Researchers can use this information to design experiments, interpret data, and advance their studies involving this compound.

References

A Comprehensive Technical Guide to the Melting Point of 4-Methoxy-2-nitrophenol

This guide provides an in-depth analysis of the melting point of 4-Methoxy-2-nitrophenol, a crucial physical property for its application in research and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines standard experimental protocols for melting point determination, and illustrates key concepts through structured diagrams.

Physicochemical Properties of this compound

This compound, also known by its synonyms 4-Hydroxy-3-nitroanisole and 2-Nitro-4-methoxyphenol, is a versatile chemical intermediate used in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its molecular and physical properties are summarized below.

Table 1: Quantitative Data for this compound and a Key Isomer

| Property | This compound | 2-Methoxy-4-nitrophenol (Isomer) |

| Synonyms | 4-Hydroxy-3-nitroanisole[1][2] | 4-Nitroguaiacol[3][4] |

| CAS Number | 1568-70-3[1][2][5][6][7][8] | 3251-56-7[3][4][9][10][11] |

| Molecular Formula | C₇H₇NO₄[1][8][12] | C₇H₇NO₄[10][11] |

| Molecular Weight | 169.14 g/mol [1][7] | 169.13 g/mol [11] |

| Melting Point | 76-82 °C[1] | 99-104 °C[3][9][10] |

| 78-80 °C (lit.)[5][6][7][12][13] | 102-104 °C (lit.)[11] | |

| Appearance | Orange to brownish-orange powder[1] | Yellow solid[3][9] |

Note: It is critical to distinguish between isomers, as their structural differences lead to distinct physical properties such as melting point.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. The capillary method is a standard and widely adopted technique for this purpose.

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample into a mortar and grind it into a fine powder. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

-

The packed sample should have a height of 2-3 mm.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination:

-

Rapid Heating (Approximate Range): Heat the apparatus rapidly and observe the temperature at which the sample melts. This provides a rough estimate of the melting point.

-

Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Prepare a new packed capillary tube.

-

Begin heating again, but at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid droplet appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Purity Assessment:

-

A pure substance typically exhibits a sharp melting point range of 0.5-2°C.

-

A broad melting point range (greater than 2°C) often indicates the presence of impurities.

-

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the fundamental principles governing physical properties.

Caption: Experimental workflow for determining the melting point via the capillary method.

Caption: The effect of isomerism on the physical properties of nitrophenols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenol, 4-methoxy-2-nitro- | C7H7NO4 | CID 15285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-4-nitrophenol CAS 3251-56-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 1568-70-3 [sigmaaldrich.com]

- 6. This compound | 1568-70-3 [chemicalbook.com]

- 7. This compound 98 1568-70-3 [sigmaaldrich.com]

- 8. Phenol, 4-methoxy-2-nitro- [webbook.nist.gov]

- 9. lookchem.com [lookchem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Methoxy-4-nitrophenol | 3251-56-7 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. This compound manufacturers and suppliers in india [chemicalbook.com]

An In-depth Technical Guide to the Molecular Weight of 4-Methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 4-Methoxy-2-nitrophenol, a versatile chemical intermediate. The document details its physicochemical properties, outlines experimental protocols for molecular weight determination, and presents a logical workflow for this analysis.

Core Physicochemical Data

This compound, also known as 4-hydroxy-3-nitroanisole, is an organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] An accurate understanding of its molecular weight is fundamental for stoichiometric calculations in synthesis, structural elucidation, and quality control.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Weight | 169.14 g/mol | [1][2] |

| 169.13 g/mol | [3] | |

| 169.1348 g/mol | [4] | |

| Molecular Formula | C₇H₇NO₄ | [1][2][4][5][6] |

| CAS Number | 1568-70-3 | [1][3][4] |

| Melting Point | 76-82 °C | [1] |

| Appearance | Orange to brownish-orange powder | [1] |

| Linear Formula | CH₃OC₆H₃(NO₂)OH | [3] |

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound can be determined through several experimental techniques. While classical methods such as cryoscopy provide valuable foundational knowledge, modern spectrometric techniques are preferred for their accuracy and precision.

Mass Spectrometry Protocol

Mass spectrometry (MS) is the gold standard for determining the molecular weight of organic compounds with high accuracy.[7][8] The technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Objective: To determine the precise molecular weight of a this compound sample.

Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (typically <1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to create a dilute solution (approx. 1 mg/mL).

-

Ensure the sample is fully dissolved to prevent clogging the instrument's injector.

-

-

Ionization:

-

Introduce the sample solution into the mass spectrometer.

-

Utilize an appropriate soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) is a common choice for polar molecules like phenols.

-

During ESI, the sample solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, analysis in negative ion mode is typical, leading to the deprotonated molecule [M-H]⁻.

-

-

Mass Analysis:

-

The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z). A high-resolution analyzer like TOF or Orbitrap can provide mass accuracy to within a few parts per million (ppm).

-

-

Detection and Data Analysis:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum plots ion intensity versus m/z.

-

Identify the peak corresponding to the molecular ion. In negative ESI mode, this will be the [M-H]⁻ peak. The m/z value of this peak, corrected for the mass of the lost proton, gives the molecular weight of the neutral molecule.

-

The experimentally determined mass can be compared to the theoretical mass calculated from the molecular formula (C₇H₇NO₄) to confirm the compound's identity and purity.

-

Classical Method: Freezing Point Depression (Cryoscopy)

Historically, colligative properties were widely used to determine molecular weight.[7] The freezing point depression method relies on the principle that dissolving a non-volatile solute in a solvent lowers the solvent's freezing point.

Methodology:

-

Solvent Selection: Choose a suitable solvent with a well-defined freezing point and a high cryoscopic constant (K_f), such as cyclohexane (B81311) or camphor.

-

Measurement of Solvent Freezing Point: Accurately measure the freezing point of a known mass of the pure solvent using a sensitive thermometer, like a Beckmann thermometer.[9]

-

Sample Dissolution: Accurately weigh a small amount of this compound and dissolve it completely in the weighed solvent.

-

Measurement of Solution Freezing Point: Measure the freezing point of the resulting solution. The difference between the solvent's and the solution's freezing point is the freezing point depression (ΔT_f).

-

Calculation: The molecular weight (M) of the solute is calculated using the formula:

-

M = (K_f * w_solute) / (ΔT_f * w_solvent)

-

Where K_f is the cryoscopic constant of the solvent, w_solute is the mass of the solute in kg, and w_solvent is the mass of the solvent in kg.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of molecular weight using mass spectrometry.

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

This guide provides the essential technical data and procedural outlines for professionals working with this compound, ensuring a solid foundation for its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-メトキシ-2-ニトロフェノール | 五二化学工業株式会社 [gonichem.com]

- 3. 4-メトキシ-2-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenol, 4-methoxy-2-nitro- [webbook.nist.gov]

- 5. This compound | 1568-70-3 | BAA56870 | Biosynth [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. howengineeringworks.com [howengineeringworks.com]

- 8. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Applications of 4-Methoxy-2-nitrophenol in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-2-nitrophenol, also known as 4-hydroxy-3-nitroanisole, is a versatile aromatic compound with emerging applications in biochemical research. Its unique chemical structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, provides a scaffold for a variety of biochemical interactions and synthetic modifications. This technical guide explores the current and potential applications of this compound, focusing on its role as a potential enzyme inhibitor, a chromogenic substrate in enzyme assays, and a precursor for the synthesis of bioactive molecules. This document provides a comprehensive overview of its physicochemical properties, detailed (and hypothetical) experimental protocols, and explores its potential, though not yet established, role in modulating key cellular signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | 4-Hydroxy-3-nitroanisole, 2-Nitro-4-methoxyphenol | [1] |

| CAS Number | 1568-70-3 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.14 g/mol | [1] |

| Appearance | Orange to brownish-orange powder | [1] |

| Melting Point | 76-82 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Applications in Enzyme Inhibition

While direct evidence of this compound as a potent inhibitor for specific enzymes is limited in publicly available literature, its structural features, particularly the nitrocatechol-like moiety, suggest its potential as a lead compound for inhibitor design. Structurally related molecules have demonstrated inhibitory activity against several classes of enzymes.

Potential as a Catechol-O-Methyltransferase (COMT) Inhibitor

Derivatives of 3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, which share a similar substituted aromatic ring, have been investigated as inhibitors of Catechol-O-Methyltransferase (COMT). This suggests that this compound could serve as a scaffold for the development of novel COMT inhibitors, which are of interest in the treatment of Parkinson's disease.

Potential as a Tyrosinase Inhibitor

Analogues of 4-hydroxy-2'-nitrodiphenyl ether have been synthesized and evaluated as novel tyrosinase inhibitors. The shared 4-hydroxy-nitroaromatic core suggests that this compound could be explored for its potential to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis and a target for skin-lightening agents.

Quantitative Data on Related Enzyme Inhibitors:

| Compound Class | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference(s) |

| 3-(3-hydroxy-4-methoxy-5-nitrobenzylidene) derivs. | COMT | Potent inhibitors | |

| 4-Hydroxy-2'-nitrodiphenyl ether analogues | Tyrosinase | Strong inhibition |

Note: Specific IC₅₀ or Kᵢ values for this compound are not currently available in the literature and represent an area for future investigation.

Application as a Chromogenic Substrate in Enzyme Assays

The nitrophenol moiety of this compound makes it an attractive candidate for the development of chromogenic enzyme substrates. The principle of these assays is based on the enzymatic cleavage of a substrate, leading to the release of a colored product that can be quantified spectrophotometrically. While specific substrates derived from this compound are not widely reported, a hypothetical experimental workflow can be proposed based on established protocols for other nitrophenyl-based substrates.

Hypothetical Assay for Phosphatase Activity

A synthetic substrate, 4-methoxy-2-nitrophenyl phosphate (B84403), could be used to assay for phosphatase activity. The enzyme would hydrolyze the phosphate group, releasing this compound. The resulting phenolate (B1203915) ion would exhibit a distinct color change under alkaline conditions, allowing for kinetic measurements.

Experimental Workflow: Hypothetical Phosphatase Assay

Workflow for a hypothetical phosphatase assay using a this compound-based substrate.

Detailed Hypothetical Experimental Protocol: Phosphatase Assay

Objective: To determine the activity of a phosphatase enzyme using a hypothetical 4-methoxy-2-nitrophenyl phosphate substrate.

Materials:

-

4-Methoxy-2-nitrophenyl phosphate (substrate)

-

Purified phosphatase enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂)

-

Stop Solution (e.g., 0.5 M NaOH)

-

This compound (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions to create standards of known concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

-

Add the stop solution to each standard.

-

Measure the absorbance at the wavelength of maximum absorbance for the 4-methoxy-2-nitrophenolate ion (to be determined empirically, likely around 405 nm).

-

Plot absorbance versus concentration to generate a standard curve.

-

-

Enzyme Assay:

-

Add assay buffer to each well of a 96-well plate.

-

Add the enzyme solution to the appropriate wells.

-

Initiate the reaction by adding the 4-methoxy-2-nitrophenyl phosphate substrate solution.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the same wavelength used for the standard curve.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

-

Use the standard curve to convert the corrected absorbance values into the concentration of this compound produced.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

-

Role in Drug Development and Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules and pharmaceutical compounds.[1] Its functional groups can be readily modified to build diverse molecular architectures.

Synthesis of Amino Derivatives

The nitro group of this compound can be reduced to an amine, yielding 2-amino-4-methoxyphenol (B1270069). This resulting aminophenol is a key building block for various heterocyclic compounds and other pharmacologically active molecules.

Experimental Protocol: Reduction of this compound

Objective: To synthesize 2-amino-4-methoxyphenol via the reduction of this compound.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C)

-

Hydrogen source (e.g., hydrogen gas cylinder or hydrogen generator)

-

Filtration apparatus

Procedure:

-

Suspend this compound in ethanol in a suitable reaction vessel.

-

Carefully add the 5% Pd/C catalyst to the suspension.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas (or bubble hydrogen gas through the solution) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the 2-amino-4-methoxyphenol by recrystallization.

Synthetic Pathway: From this compound to 2-Amino-4-methoxyphenol

Reduction of this compound to its amino derivative.

Potential Modulation of Cellular Signaling Pathways

The direct effects of this compound on major signaling pathways such as MAPK and PI3K/Akt have not been extensively studied. However, research on structurally related compounds provides a basis for hypothesizing potential interactions.

Mitogen-Activated Protein Kinase (MAPK) Pathway

A structurally related compound, 4-methoxy-TEMPO, has been shown to activate the MAPK signaling pathway. This suggests that the methoxyphenol moiety might play a role in modulating this pathway. Further research is needed to determine if this compound itself has any effect on MAPK signaling.

Hypothesized MAPK Pathway Modulation

Hypothetical interaction of this compound with the MAPK pathway.

PI3K/Akt Signaling Pathway

There is currently no available data linking this compound to the PI3K/Akt signaling pathway. This remains an open area for future research to explore potential cytoprotective or cytotoxic effects through modulation of this critical cell survival pathway.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in biochemical research. While its primary current use is as a synthetic intermediate, its structural characteristics suggest promising applications as a lead compound for enzyme inhibitor development and as a scaffold for novel chromogenic enzyme substrates.

Future research should focus on:

-

Enzyme Inhibition Screening: A broad screening of this compound against a panel of enzymes, particularly COMT and tyrosinase, is warranted to identify potential inhibitory activities and determine IC₅₀ values.

-

Substrate Synthesis and Assay Development: The synthesis and characterization of derivatives of this compound as substrates for various hydrolases would be a valuable contribution to the development of new biochemical assays.

-

Cellular Signaling Studies: Investigating the effects of this compound on key signaling pathways, such as MAPK and PI3K/Akt, in various cell lines could uncover novel biological activities.

By systematically exploring these avenues, the full potential of this compound as a valuable tool in biochemical research and drug discovery can be realized.

References

An In-depth Technical Guide to 4-Methoxy-2-nitrophenol: Discovery, Synthesis, and Applications

Introduction

4-Methoxy-2-nitrophenol, also known as 4-hydroxy-3-nitroanisole, is an organic compound with the molecular formula C7H7NO4.[1][2] It belongs to the class of nitrophenols and presents as a yellow to orange or brownish-orange crystalline solid.[2][3] This versatile chemical intermediate has found applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][3] Its utility stems from the reactivity conferred by the hydroxyl, methoxy, and nitro functional groups on the phenyl ring. This guide provides a comprehensive overview of the history, chemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

While a singular definitive discovery event for this compound is not prominently documented, its history is intrinsically linked to the broader exploration of nitration reactions on substituted phenols in organic chemistry. The compound is primarily synthesized through the nitration of guaiacol (B22219) (2-methoxyphenol) or 4-methoxyphenol (B1676288). Early investigations into the electrophilic substitution of phenols would have invariably led to the formation of various nitrated isomers, including this compound. Its isolation and characterization would have followed standard analytical practices of the time. Modern methods, such as continuous flow reactors, have been developed for the synthesis of related compounds like 4-methoxy-2-nitroaniline (B140478), indicating the ongoing industrial importance of this structural motif.[4]

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to its characteristic physical and spectroscopic properties. These properties are crucial for its identification, purification, and application in further chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H7NO4 | [1][2] |

| Molar Mass | 169.13 g/mol | [1][5] |

| CAS Number | 1568-70-3 | [1][6] |

| Appearance | Orange to brownish-orange powder | [2] |

| Melting Point | 78-80 °C | [1][6] |

| Boiling Point | 298.4°C (estimate) | [6] |

| Density | 1.3375 g/cm³ (estimate) | [1][6] |

| Solubility | Soluble in methanol | [1][6] |

| InChI Key | YBUGOACXDPDUIR-UHFFFAOYSA-N | [5] |

| SMILES | COC1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Data available, typically run on a Varian A-60 instrument. | [5] |

| ¹³C NMR | Data available from samples provided by Aldrich Chemical Company, Inc. | [5][7] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 169. | [5] |

| Infrared (IR) Spectroscopy | Spectra available, often obtained using a KBr wafer technique. | [5][8] |

| Raman Spectroscopy | Spectral data is available. | [5] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the nitration of a methoxyphenol precursor.

Synthesis via Nitration of 4-Methoxyphenol

A common laboratory-scale synthesis involves the direct nitration of 4-methoxyphenol using nitrous acid in an aqueous acidic solution. This reaction can yield a mixture of products, including this compound and benzoquinone.[9]

Materials:

-

4-Methoxyphenol

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄) or other suitable acid

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (beaker, flask, etc.)

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Preparation of Nitrous Acid: In a flask cooled in an ice bath, a solution of sodium nitrite in water is prepared.

-

Reaction Setup: A solution of 4-methoxyphenol in an aqueous acidic solution is prepared in a separate flask, also cooled in an ice bath with continuous stirring.

-

Nitration: The chilled sodium nitrite solution is added dropwise to the stirred 4-methoxyphenol solution. The temperature should be maintained below 5 °C throughout the addition to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system to yield pure this compound.

Synthesis via Acetylation, Nitration, and Hydrolysis

An alternative route involves a multi-step synthesis starting from 4-methoxyaniline, which is first protected by acetylation, then nitrated, and finally hydrolyzed to yield the desired product. A similar process is used for synthesizing 4-methoxy-2-nitroaniline.[4]

Procedure Outline:

-

Acetylation: 4-methoxyaniline is reacted with acetic anhydride (B1165640) to form N-(4-methoxyphenyl)acetamide.

-

Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position, yielding N-(4-methoxy-2-nitrophenyl)acetamide.

-

Hydrolysis: The resulting N-(4-methoxy-2-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions to remove the acetyl group and afford this compound.

Applications and Biological Relevance

This compound serves as a crucial building block in organic synthesis. Its applications span several industries:

-

Dyes and Pigments: It is used as an intermediate in the manufacturing of various colorants.[2]

-

Pharmaceuticals: It is a precursor for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] For instance, the structurally related 4-nitrophenol (B140041) is an intermediate in the production of paracetamol.[10]

-

Agrochemicals: It contributes to the development of effective herbicides and pesticides.[2]

-

Biochemical Research: This compound is utilized in studies of enzyme activities and mechanisms, which can provide insights into metabolic pathways.[2]

-

Material Science: It plays a role in the creation of specialized coatings and polymers.[2]

While specific signaling pathways directly modulated by this compound are not extensively documented, studies on related nitrophenol compounds provide valuable insights into its potential biological activities. For example, 4-nitrophenol has been shown to induce the activation of the Nrf2 antioxidant pathway in response to oxidative stress.[11]

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Conclusion

This compound is a significant chemical compound with a history rooted in the fundamental principles of organic synthesis. Its well-defined physicochemical properties and versatile reactivity make it an invaluable intermediate in the production of a wide array of commercially important products. While its direct biological activities require further investigation, the study of related compounds suggests potential interactions with key cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals, offering detailed data and protocols to facilitate further exploration and application of this compound.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1568-70-3: this compound | CymitQuimica [cymitquimica.com]

- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 5. Phenol, 4-methoxy-2-nitro- | C7H7NO4 | CID 15285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1568-70-3 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Phenol, 4-methoxy-2-nitro- [webbook.nist.gov]

- 9. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 4-Methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Methoxy-2-nitrophenol (CAS No: 1568-70-3), a versatile chemical compound with significant applications in various industrial and research fields.[1] This document collates its physicochemical characteristics, spectral data, and relevant experimental protocols to serve as a foundational resource for professionals in drug development, material science, and analytical chemistry.

Core Physicochemical Properties

This compound, also known as 4-Hydroxy-3-nitroanisole or 2-Nitro-4-methoxyphenol, is an organic compound with the molecular formula C₇H₇NO₄.[1][2][3] It typically appears as an orange to brownish-orange or yellow powder or crystal.[1][2] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [1][2][3][4][5][6] |

| Molar Mass | 169.13 g/mol | [2][3][4] |

| CAS Number | 1568-70-3 | [1][4][5] |

| Melting Point | 76-82 °C (lit. 78-80 °C) | [1][2][7][8] |

| Boiling Point | ~298.4 °C (rough estimate) | [2] |

| Density | ~1.3375 (estimate) | [2] |

| Flash Point | 128.7 °C | [2] |

| Vapor Pressure | 0.00129 mmHg at 25°C | [2] |

| Solubility | Soluble in methanol | [2][7] |

| Appearance | Powder to crystal; Orange to brownish-orange | [1][2] |

Spectral and Computational Data

The structural identity of this compound is well-characterized by various spectroscopic techniques. Comprehensive spectral data, including IR, NMR (¹H and ¹³C), and Mass Spectrometry, are available through databases such as ChemicalBook and the NIST WebBook.[5][9][10] Computational studies using Density Functional Theory (DFT) have been applied to similar Schiff base derivatives to evaluate their properties, suggesting that such theoretical approaches are valuable for understanding this compound as well.[11] X-ray diffraction analysis has been used to determine its crystal structure, revealing the existence of three isomers.[4]

| Data Type | Identifier/Availability | Source |

| SMILES String | COc1ccc(O)c(c1)--INVALID-LINK--=O | [3][4][8] |

| InChI Key | YBUGOACXDPDUIR-UHFFFAOYSA-N | [3][6][8] |